
Diazene, bis(1,1-dimethyl-5-hexenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, bis(1,1-dimethyl-5-hexenyl)-: is an organic compound that belongs to the class of diazenes. Diazene compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This particular compound features two 1,1-dimethyl-5-hexenyl groups attached to the diazene core. Diazene compounds are known for their applications in organic synthesis and as intermediates in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diazene, bis(1,1-dimethyl-5-hexenyl)- typically involves the reaction of hydrazine derivatives with appropriate alkylating agents. One common method is the oxidation of hydrazine with hydrogen peroxide or air to form the diazene compound. Another approach involves the hydrolysis of diethyl azodicarboxylate or azodicarbonamide to yield the desired diazene compound .
Industrial Production Methods: Industrial production of diazene compounds often involves the thermal decomposition of sulfonylhydrazides. For example, the thermal decomposition of 2,4,6-triisopropylbenzenesulfonylhydrazide can generate diazene compounds in situ. This method is preferred due to its efficiency and the ability to produce the compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions: Diazene, bis(1,1-dimethyl-5-hexenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrogen gas and other byproducts.
Reduction: Reduction reactions can convert the diazene compound back to hydrazine derivatives.
Substitution: The diazene compound can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or air is commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various alkylating agents and catalysts can be employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include nitrogen gas, hydrazine derivatives, and substituted diazene compounds .
Wissenschaftliche Forschungsanwendungen
Diazene, bis(1,1-dimethyl-5-hexenyl)- has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in organic synthesis, particularly in the hydrogenation of alkenes and alkynes.
Biological Studies: Diazene compounds are studied for their potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore the potential therapeutic applications of diazene compounds in drug development.
Industrial Applications: The compound is used as an intermediate in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of diazene, bis(1,1-dimethyl-5-hexenyl)- involves the nitrogen-nitrogen double bond (N=N) undergoing various chemical transformations. The compound can act as a hydrogen donor in hydrogenation reactions, where it transfers hydrogen atoms to unsaturated substrates. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Diazene, bis(1,1-dimethylethyl)-: This compound features two 1,1-dimethylethyl groups attached to the diazene core.
Diimide (HN=NH):
Azobenzene: An organic diazene derivative with applications in materials science and photochemistry.
Uniqueness: Diazene, bis(1,1-dimethyl-5-hexenyl)- is unique due to its specific alkyl groups, which impart distinct chemical properties and reactivity. The presence of the 1,1-dimethyl-5-hexenyl groups allows for selective reactions and applications in organic synthesis that may not be achievable with other diazene compounds .
Eigenschaften
CAS-Nummer |
143958-74-1 |
|---|---|
Molekularformel |
C16H30N2 |
Molekulargewicht |
250.42 g/mol |
IUPAC-Name |
bis(2-methylhept-6-en-2-yl)diazene |
InChI |
InChI=1S/C16H30N2/c1-7-9-11-13-15(3,4)17-18-16(5,6)14-12-10-8-2/h7-8H,1-2,9-14H2,3-6H3 |
InChI-Schlüssel |
KEUQKUFYVZYJFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCC=C)N=NC(C)(C)CCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)

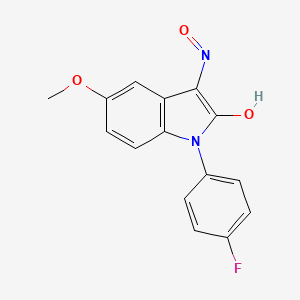
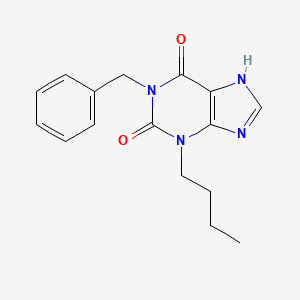

![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)
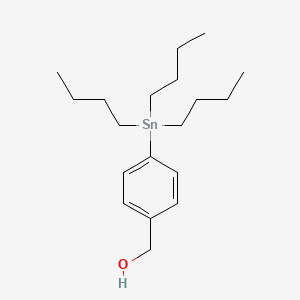
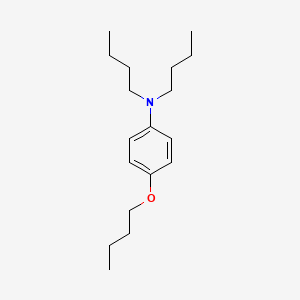
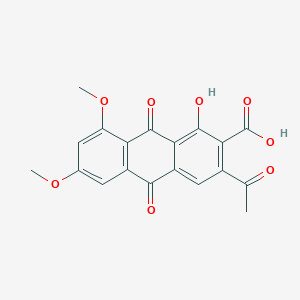
![2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14283375.png)




